An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: Structure, Properties, and Applications
An In-depth Technical Guide to N-Boc-3-methylmorpholine-3-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-methylmorpholine-3-carboxylic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
N-Boc-3-methylmorpholine-3-carboxylic acid is a heterocyclic compound featuring a morpholine ring scaffold. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, and a methyl and a carboxylic acid group are attached to the C3 position. The Boc protecting group is crucial in synthetic chemistry as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[1] This allows for selective reactions at other functional groups within a molecule.
The morpholine moiety itself is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[2][3][4]
Table 1: Physicochemical Properties of N-Boc-3-methylmorpholine-3-carboxylic acid
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉NO₅ | [5][6] |
| Molecular Weight | 245.27 g/mol | [5] |
| CAS Number | 1052680-53-1 | [1][5][6] |
| Appearance | Solid | [5] |
| Computed XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
A potential synthetic workflow for N-Boc-3-methylmorpholine-3-carboxylic acid is outlined below. This represents a logical synthetic pathway based on established chemical principles for the formation of similar heterocyclic systems.
Caption: General Synthetic Workflow for N-Boc-3-methylmorpholine-3-carboxylic acid.
Note: This is a generalized pathway. The precise reagents and conditions would require experimental optimization.
Spectroscopic Characterization
While specific spectra for N-Boc-3-methylmorpholine-3-carboxylic acid are not widely published, the expected NMR chemical shifts can be predicted based on the functional groups present in the molecule.
¹H NMR:
-
Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.4-1.5 ppm.[8]
-
Methyl group: A singlet for the methyl group at the C3 position would likely appear in the range of 1.2-1.6 ppm.
-
Morpholine ring protons: The methylene protons of the morpholine ring would exhibit complex multiplets in the region of 3.0-4.0 ppm.[8]
-
Carboxylic acid proton: The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[9]
¹³C NMR:
-
Boc group: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm.[10]
-
Carbonyl carbons: The carbonyl carbon of the Boc group would appear around 155 ppm, while the carboxylic acid carbonyl would be in the 170-185 ppm region.[9][10]
-
Morpholine ring carbons: The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The C3 carbon, being substituted with a methyl and a carboxylic acid group, would be a quaternary carbon and likely appear in the downfield end of this range.
-
Methyl carbon: The methyl group carbon attached to C3 would be expected in the aliphatic region, typically between 15-25 ppm.
Applications in Drug Development
The primary application of N-Boc-3-methylmorpholine-3-carboxylic acid is as a specialized building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[11] The presence of both a protected amine and a carboxylic acid on a rigid heterocyclic scaffold makes it a valuable synthon for introducing the morpholine motif into drug candidates.
The morpholine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[2][3][12] The methyl substitution at the C3 position can provide steric bulk and influence the conformation of the molecule, which can be critical for binding to a biological target.
Logical Flow of Application in Drug Discovery:
Caption: Role of N-Boc-3-methylmorpholine-3-carboxylic acid in API synthesis.
The use of such constrained, non-natural amino acid analogs is a key strategy in modern medicinal chemistry to explore new chemical space and to develop peptides and small molecules with enhanced therapeutic properties.
Conclusion
N-Boc-3-methylmorpholine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique structure, combining a protected amine, a carboxylic acid, and a substituted morpholine ring, provides chemists with a powerful tool for creating complex molecules with potentially improved pharmacological profiles. Further research into the synthesis and application of this and similar substituted morpholine derivatives will undoubtedly continue to contribute to the development of new and effective medicines.
References
- 1. a2bchem.com [a2bchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Boc-3-methylmorpholine-3-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. e3s-conferences.org [e3s-conferences.org]
